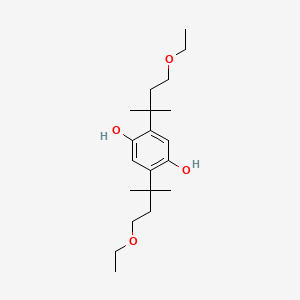![molecular formula C20H23NO B14321908 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- CAS No. 110829-93-1](/img/structure/B14321908.png)
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-one, 1-phenyl-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-
Uniqueness
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is unique due to the presence of the diethylamino group and the methyl group on the phenyl rings. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Propiedades
Número CAS |
110829-93-1 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO/c1-4-21(5-2)19-13-8-17(9-14-19)10-15-20(22)18-11-6-16(3)7-12-18/h6-15H,4-5H2,1-3H3 |
Clave InChI |
GOHYMFVFZLTJER-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


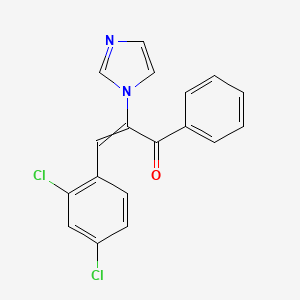
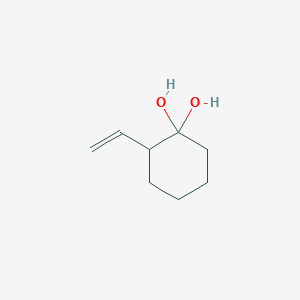
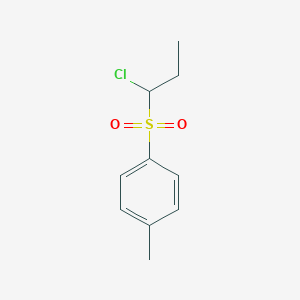
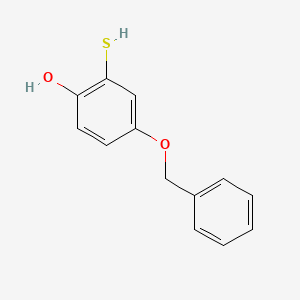
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
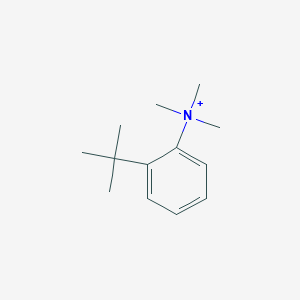
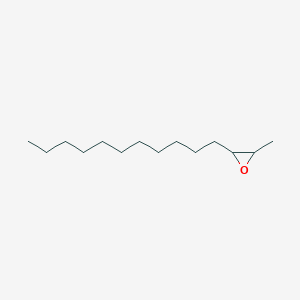
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)

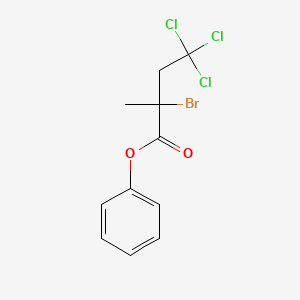
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
